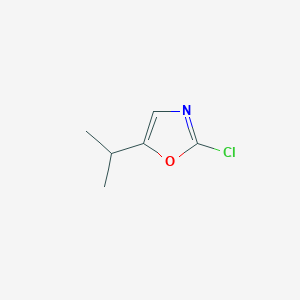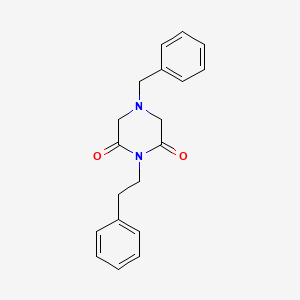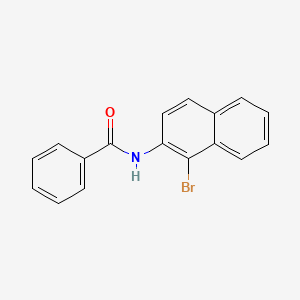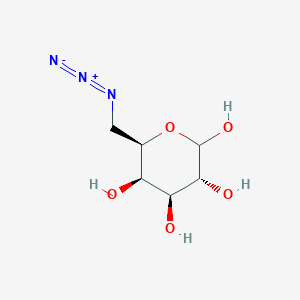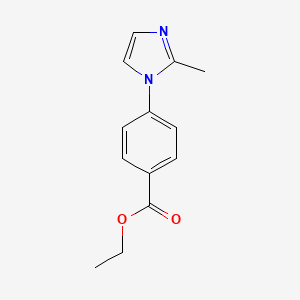
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester, involves several steps. One common method is the condensation of glyoxal with ammonia, followed by cyclization to form the imidazole ring . The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity .
化学反应分析
Types of Reactions
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole structure.
Uniqueness
Benzoic acid, 4-(2-methyl-1H-imidazol-1-yl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
108035-44-5 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
ethyl 4-(2-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-4-6-12(7-5-11)15-9-8-14-10(15)2/h4-9H,3H2,1-2H3 |
InChI 键 |
DGYUNNISKYKIDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2C |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
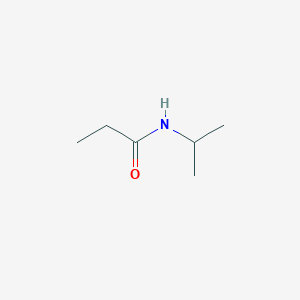

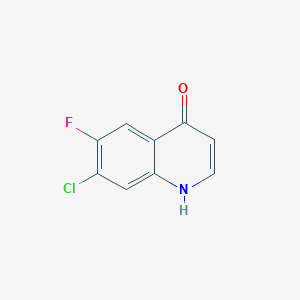

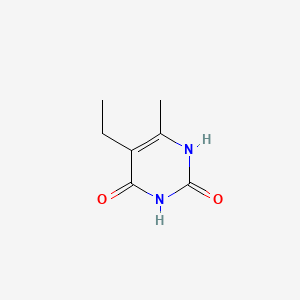
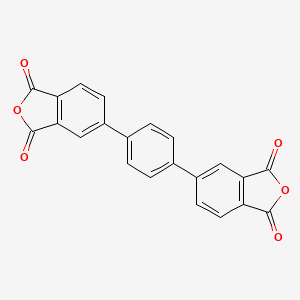

![2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B3045397.png)


